5-Nitrosocyclopenta-1,3-diene
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Overview
Description
5-Nitrosocyclopenta-1,3-diene is a unique compound characterized by the presence of a nitroso group attached to a cyclopentadiene ring. This compound is part of the broader class of C-nitroso species, which are known for their high reactivity and ambiphilic nature, making them valuable in various synthetic processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitrosocyclopenta-1,3-diene typically involves the nitrosation of cyclopentadiene. This can be achieved through the reaction of cyclopentadiene with nitrosyl chloride (NOCl) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions and ensure high yield .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure safety, efficiency, and cost-effectiveness on an industrial scale.
Chemical Reactions Analysis
Types of Reactions: 5-Nitrosocyclopenta-1,3-diene undergoes various types of chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: Reduction of the nitroso group can yield amines.
Substitution: The compound can participate in substitution reactions, particularly electrophilic and nucleophilic substitutions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Conditions vary depending on the specific substitution reaction but often involve catalysts and specific solvents.
Major Products:
Oxidation: Nitrocyclopentadiene derivatives.
Reduction: Aminocyclopentadiene derivatives.
Substitution: Various substituted cyclopentadiene derivatives depending on the reagents used.
Scientific Research Applications
5-Nitrosocyclopenta-1,3-diene has several applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules through reactions such as the Diels-Alder reaction.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the development of new materials and as an intermediate in various chemical processes
Mechanism of Action
The mechanism of action of 5-Nitrosocyclopenta-1,3-diene involves its high reactivity due to the presence of the nitroso group. This group can participate in various reactions, including:
Electrophilic Attack: The nitroso group can act as an electrophile, reacting with nucleophiles to form new bonds.
Radical Reactions: The compound can undergo radical reactions, leading to the formation of complex products.
Diels-Alder Reactions: It can act as a dienophile in Diels-Alder reactions, forming six-membered ring structures
Comparison with Similar Compounds
- 1-Nitrosocyclopenta-1,3-diene
- 2-Nitrosocyclopenta-1,3-diene
- Nitrosobenzene
Comparison: 5-Nitrosocyclopenta-1,3-diene is unique due to its specific position of the nitroso group on the cyclopentadiene ring, which influences its reactivity and the types of reactions it can undergo. Compared to other nitrosocyclopentadienes, it exhibits different regioselectivity and stereoselectivity in reactions .
Properties
CAS No. |
113020-72-7 |
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Molecular Formula |
C5H5NO |
Molecular Weight |
95.10 g/mol |
IUPAC Name |
5-nitrosocyclopenta-1,3-diene |
InChI |
InChI=1S/C5H5NO/c7-6-5-3-1-2-4-5/h1-5H |
InChI Key |
LHGONVXQHKHEDD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(C=C1)N=O |
Origin of Product |
United States |
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